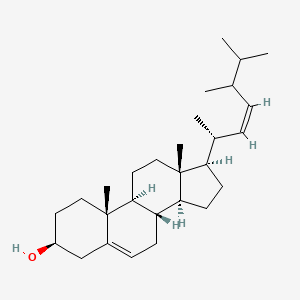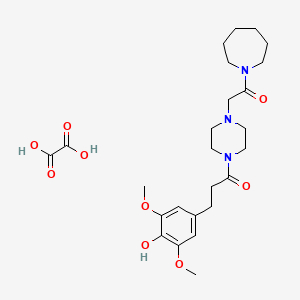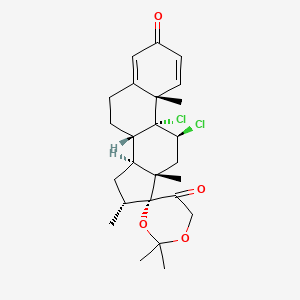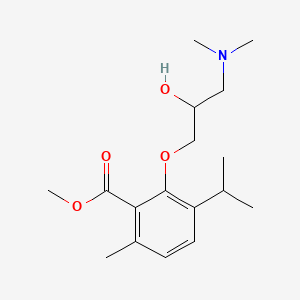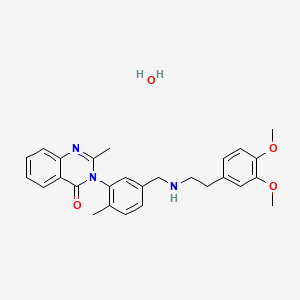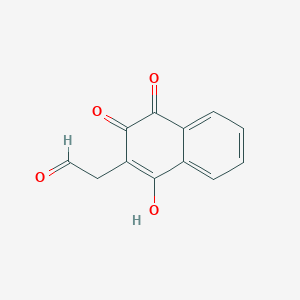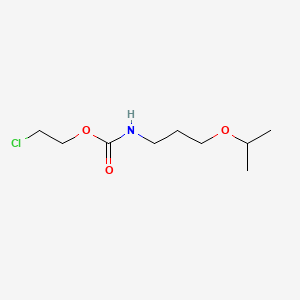
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes a carbamate group, an isopropoxypropyl chain, and a 2-chloroethyl ester moiety . This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester typically involves the reaction of 3-isopropoxypropylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 3-isopropoxypropylamine: This intermediate is synthesized by reacting isopropyl alcohol with 3-chloropropylamine.
Formation of the ester: The 3-isopropoxypropylamine is then reacted with 2-chloroethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Hydrolysis: Carbamic acid and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-methoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-ethoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-butoxypropyl)-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is unique due to its specific isopropoxypropyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
60480-09-3 |
|---|---|
Formule moléculaire |
C9H18ClNO3 |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
IRJWUNGHVUZNPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





